Cas no 2679817-34-4 ((1R,5S,7r)-3-(prop-2-en-1-yloxy)carbonyl-3-azabicyclo3.3.1nonane-7-carboxylic acid)

(1R,5S,7r)-3-(prop-2-en-1-yloxy)carbonyl-3-azabicyclo3.3.1nonane-7-carboxylic acid structure
2679817-34-4 structure
商品名:(1R,5S,7r)-3-(prop-2-en-1-yloxy)carbonyl-3-azabicyclo3.3.1nonane-7-carboxylic acid
CAS番号:2679817-34-4
MF:C13H19NO4
メガワット:253.29426407814
CID:5643177
PubChem ID:165907207

(1R,5S,7r)-3-(prop-2-en-1-yloxy)carbonyl-3-azabicyclo3.3.1nonane-7-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2679817-34-4
    • EN300-28279420
    • (1R,5S,7s)-3-[(prop-2-en-1-yloxy)carbonyl]-3-azabicyclo[3.3.1]nonane-7-carboxylic acid
    • EN300-28279468
    • (1R,5S,7r)-3-[(prop-2-en-1-yloxy)carbonyl]-3-azabicyclo[3.3.1]nonane-7-carboxylic acid
    • (1R,5S,7r)-3-(prop-2-en-1-yloxy)carbonyl-3-azabicyclo3.3.1nonane-7-carboxylic acid
    • インチ: 1S/C13H19NO4/c1-2-3-18-13(17)14-7-9-4-10(8-14)6-11(5-9)12(15)16/h2,9-11H,1,3-8H2,(H,15,16)/t9-,10+,11?
    • InChIKey: PUIVHOSAFZUKBV-ZACCUICWSA-N
    • ほほえんだ: OC(C1C[C@H]2CN(C(=O)OCC=C)C[C@@H](C1)C2)=O

計算された属性

  • せいみつぶんしりょう: 253.13140809g/mol
  • どういたいしつりょう: 253.13140809g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 18
  • 回転可能化学結合数: 4
  • 複雑さ: 341
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 66.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.4

(1R,5S,7r)-3-(prop-2-en-1-yloxy)carbonyl-3-azabicyclo3.3.1nonane-7-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28279420-0.25g
(1R,5S,7r)-3-[(prop-2-en-1-yloxy)carbonyl]-3-azabicyclo[3.3.1]nonane-7-carboxylic acid
2679817-34-4
0.25g
$1577.0 2023-09-09
Enamine
EN300-28279420-10.0g
(1R,5S,7r)-3-[(prop-2-en-1-yloxy)carbonyl]-3-azabicyclo[3.3.1]nonane-7-carboxylic acid
2679817-34-4
10g
$7373.0 2023-05-24
Enamine
EN300-28279420-0.1g
(1R,5S,7r)-3-[(prop-2-en-1-yloxy)carbonyl]-3-azabicyclo[3.3.1]nonane-7-carboxylic acid
2679817-34-4
0.1g
$1508.0 2023-09-09
Enamine
EN300-28279420-5g
(1R,5S,7r)-3-[(prop-2-en-1-yloxy)carbonyl]-3-azabicyclo[3.3.1]nonane-7-carboxylic acid
2679817-34-4
5g
$4972.0 2023-09-09
Enamine
EN300-28279420-1g
(1R,5S,7r)-3-[(prop-2-en-1-yloxy)carbonyl]-3-azabicyclo[3.3.1]nonane-7-carboxylic acid
2679817-34-4
1g
$1714.0 2023-09-09
Enamine
EN300-28279420-1.0g
(1R,5S,7r)-3-[(prop-2-en-1-yloxy)carbonyl]-3-azabicyclo[3.3.1]nonane-7-carboxylic acid
2679817-34-4
1g
$1714.0 2023-05-24
Enamine
EN300-28279420-2.5g
(1R,5S,7r)-3-[(prop-2-en-1-yloxy)carbonyl]-3-azabicyclo[3.3.1]nonane-7-carboxylic acid
2679817-34-4
2.5g
$3362.0 2023-09-09
Enamine
EN300-28279420-5.0g
(1R,5S,7r)-3-[(prop-2-en-1-yloxy)carbonyl]-3-azabicyclo[3.3.1]nonane-7-carboxylic acid
2679817-34-4
5g
$4972.0 2023-05-24
Enamine
EN300-28279420-0.05g
(1R,5S,7r)-3-[(prop-2-en-1-yloxy)carbonyl]-3-azabicyclo[3.3.1]nonane-7-carboxylic acid
2679817-34-4
0.05g
$1440.0 2023-09-09
Enamine
EN300-28279420-10g
(1R,5S,7r)-3-[(prop-2-en-1-yloxy)carbonyl]-3-azabicyclo[3.3.1]nonane-7-carboxylic acid
2679817-34-4
10g
$7373.0 2023-09-09

(1R,5S,7r)-3-(prop-2-en-1-yloxy)carbonyl-3-azabicyclo3.3.1nonane-7-carboxylic acid 関連文献

(1R,5S,7r)-3-(prop-2-en-1-yloxy)carbonyl-3-azabicyclo3.3.1nonane-7-carboxylic acidに関する追加情報

Chemical Profile of (1R,5S,7r)-3-(prop-2-en-1-yloxy)carbonyl-3-azabicyclo3.3.1nonane-7-carboxylic acid (CAS No. 2679817-34-4)

Introduction: The compound (1R,5S,7r)-3-(prop-2-en-1-yloxy)carbonyl-3-azabicyclo3.3.1nonane-7-carboxylic acid, identified by its CAS number 2679817-34-4, represents a significant advancement in the field of medicinal chemistry. This intricate molecular structure, featuring a bicyclic framework with azabicyclo3.3.1nonane as its core, has garnered considerable attention due to its unique stereochemistry and potential pharmacological applications. The presence of a propenyl ether group and an acyl carbonyl moiety further enhances its synthetic utility and biological relevance.

The stereochemistry of this compound is meticulously defined by the (1R,5S,7r) configuration, which critically influences its interaction with biological targets. This precise three-dimensional arrangement is a result of sophisticated synthetic methodologies that have been refined over recent years. The development of such chiral molecules is a cornerstone in modern drug design, as enantiomeric purity is often pivotal for therapeutic efficacy and safety.

Structural Significance: The core structure of (1R,5S,7r)-3-(prop-2-en-1-yloxy)carbonyl-3-azabicyclo3.3.1nonane-7-carboxylic acid is derived from azabicycloalkanes, a class of heterocyclic compounds known for their versatile biological activities. The bicyclic system imparts rigidity to the molecule, which can be advantageous in binding to specific biological receptors with high affinity and selectivity. Additionally, the azabicyclo3.3.1nonane scaffold has been explored in various pharmacological contexts due to its ability to mimic natural products and bioactive peptides.

The propenyl ether group at the 3-position serves as a key functional handle for further derivatization. This moiety not only contributes to the molecule's solubility and metabolic stability but also offers opportunities for selective modifications that can fine-tune its pharmacological profile. The acyl carbonyl functionality at the 7-position further enhances the compound's reactivity, making it a valuable intermediate in the synthesis of more complex derivatives.

Pharmacological Potential: Recent research has highlighted the potential of azabicycloalkanes as scaffolds for novel therapeutic agents. Studies have demonstrated that these compounds can exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific configuration of (1R,5S,7r)-3-(prop-2-en-1-yloxy)carbonyl-3-azabicyclo3.3.1nonane-7-carboxylic acid may confer unique interactions with biological targets, making it a promising candidate for further investigation.

One particularly intriguing aspect of this compound is its potential as a precursor for peptide mimetics. Azabicycloalkanes can effectively mimic peptide bonds while maintaining greater chemical stability, which is advantageous for drug development. The (1R,5S,7r) configuration may enhance binding affinity by optimizing the spatial orientation of key functional groups relative to potential biological targets.

Synthetic Approaches: The synthesis of such complex molecules requires advanced techniques in organic chemistry. Recent advancements in stereoselective reactions have enabled the efficient construction of chiral azabicycloalkanes like this one. For instance, transition-metal-catalyzed cyclizations and asymmetric hydrogenations have been instrumental in achieving the desired stereochemical outcomes.

The introduction of the propenyl ether group and the acyl carbonyl moiety involves multi-step synthetic sequences that must be carefully controlled to ensure high yield and enantiomeric purity. Protecting group strategies are often employed to prevent unwanted side reactions during synthesis. These synthetic challenges underscore the sophistication required to produce such molecules and highlight the expertise needed in medicinal chemistry.

Biological Evaluation: While comprehensive preclinical data on this specific compound is still limited, preliminary studies suggest promising biological activity. In vitro assays have indicated potential interactions with enzymes and receptors relevant to various disease pathways. These early findings warrant further investigation into its pharmacological profile.

The unique structural features of (1R,5S,7r)-3-(prop-2-en-1-yloxy)carbonyl-3-azabicyclo3.3.1nonane-7-carboxylic acid, particularly its stereochemistry and functional groups, make it an attractive candidate for drug discovery efforts targeting neurological disorders, inflammation-related conditions, and other diseases where precise molecular interactions are critical.

Future Directions: Ongoing research aims to explore the full potential of this compound by evaluating its efficacy in animal models and assessing its safety profile through toxicological studies. Additionally, computational modeling techniques are being employed to predict how this molecule interacts with biological targets at an atomic level.

The development of novel scaffolds like (1R,5S,7r)-3-(propenyl ether) derivatives represents a significant step forward in medicinal chemistry innovation. As our understanding of molecular interactions continues to evolve, compounds such as this one will play an increasingly important role in addressing unmet medical needs.

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